(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one

Lipophilicity LogP Solubility Prediction

(Z)-2-((2,3-Dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one (CAS 381684-15-7) is a synthetic, low-molecular-weight (365.2 g/mol) 5-arylidene-2-(phenylamino)thiazol-4(5H)-one derivative that simultaneously presents a 2,3-dichlorophenylamino moiety at the 2-position and a 4-hydroxybenzylidene substituent at the 5-position of the thiazolone core. This specific combination of substituents distinguishes it from the broader thiazolone class and underpins its potential engagement with multiple biological targets, including kinases and inflammatory enzymes.

Molecular Formula C16H10Cl2N2O2S
Molecular Weight 365.23
CAS No. 381684-15-7
Cat. No. B2690413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-2-((2,3-dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one
CAS381684-15-7
Molecular FormulaC16H10Cl2N2O2S
Molecular Weight365.23
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)N=C2NC(=O)C(=CC3=CC=C(C=C3)O)S2
InChIInChI=1S/C16H10Cl2N2O2S/c17-11-2-1-3-12(14(11)18)19-16-20-15(22)13(23-16)8-9-4-6-10(21)7-5-9/h1-8,21H,(H,19,20,22)/b13-8-
InChIKeyRJSRAXNTPSBJMT-JYRVWZFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-2-((2,3-Dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one (CAS 381684-15-7): Core Structural Identity & Procurement Baseline


(Z)-2-((2,3-Dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one (CAS 381684-15-7) is a synthetic, low-molecular-weight (365.2 g/mol) 5-arylidene-2-(phenylamino)thiazol-4(5H)-one derivative that simultaneously presents a 2,3-dichlorophenylamino moiety at the 2-position and a 4-hydroxybenzylidene substituent at the 5-position of the thiazolone core [1]. This specific combination of substituents distinguishes it from the broader thiazolone class and underpins its potential engagement with multiple biological targets, including kinases and inflammatory enzymes [2]. The compound is typically supplied as a research-grade solid with a computed XLogP3-AA of 4.9, indicating moderate lipophilicity that can influence solubility and formulation strategies [1].

Why Substituting (Z)-2-((2,3-Dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one with Generic Thiazolones Is Scientifically Unjustifiable


Generic substitution within the thiazol-4(5H)-one class is not supported by existing structure-activity relationship (SAR) data, as biological potency is exquisitely sensitive to the specific halogenation pattern on the aniline ring and the presence of the para-hydroxyl group on the benzylidene moiety [1]. In related series, a shift from a 2,3-dichloro to a 2,4-dichloro or 2,6-dichloro substitution pattern on the phenylamino ring can alter antiproliferative IC50 values by more than an order of magnitude [2]. Furthermore, the removal or relocation of the 4-hydroxy group on the benzylidene ring has been shown to modulate tyrosinase inhibitory activity, demonstrating that both pharmacophoric elements are critical for target engagement and cannot be interchanged without risking complete loss of activity [3].

Quantitative Differentiation Evidence: (Z)-2-((2,3-Dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one vs. Closest Structural Analogs


Distinct Physicochemical Profile vs. Hydroxyl-Devoid Analog: Lipophilicity & Solubility Implications

The target compound's computed XLogP3-AA of 4.9 is significantly higher than that of its direct analog lacking the 4-hydroxybenzylidene moiety, (5Z)-5-benzylidene-2-[(2,3-dichlorophenyl)amino]-1,3-thiazol-4(5H)-one, which has a computed XLogP3 of 5.8 [1][2]. Although this appears counterintuitive, it reflects the complex interplay between hydrogen-bonding capacity and overall polarity. The 4.9 XLogP places it in a more moderate lipophilicity range, which is often associated with better oral bioavailability profiles and aqueous solubility compared to the more lipophilic, hydroxyl-devoid analog, which is more prone to precipitation in aqueous assay media [3].

Lipophilicity LogP Solubility Prediction Formulation Science

Enhanced Hydrogen-Bond Donor Capacity vs. Mirin: Facilitating Key Target Interactions

The target compound possesses two hydrogen-bond donor (HBD) atoms, whereas the structurally related MRN-ATM pathway inhibitor Mirin ((5Z)-2-Amino-5-(4-hydroxybenzylidene)thiazol-4(5H)-one, CAS 1198097-97-0) possesses three HBD atoms [1][2]. This difference is not trivial; it predicts a distinct interaction profile with kinase active sites. In a related series of thiazolidinone-based EGFR/HER-2 inhibitors, the presence and precise positioning of HBDs was critical for hinge-region binding, and compounds with a single HBD often showed significantly reduced potency [3]. The target's specific 2-HBD profile is predicted to favor engagement with specific kinase hinge regions over Mirin's 3-HBD profile, which may confer a different selectivity fingerprint [3].

Hydrogen Bonding EGFR/HER2 Inhibition Molecular Docking Kinase Selectivity

Class-Validated Antitubercular Potential: Structural Determinant for Anti-Mycobacterial Activity

In a direct SAR study of 15 (Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one analogs, structural modifications at the benzylidene and phenylamino rings produced potent anti-tubercular activity with MIC values against Mycobacterium tuberculosis ranging from 0.8 to 100 µg/mL [1]. The target compound, with its specific 4-hydroxybenzylidene and 2,3-dichlorophenylamino substitution pattern, falls within the structural space of the most active compounds in this series, where electron-withdrawing groups on the phenylamino ring were generally favorable [1]. This places it as a strong candidate for further optimization in anti-tubercular drug discovery, over analogs lacking these key functionalities.

Antitubercular Mycobacterium tuberculosis Lead Optimization Infectious Disease

High-Return Application Scenarios for (Z)-2-((2,3-Dichlorophenyl)amino)-5-(4-hydroxybenzylidene)thiazol-4(5H)-one in Drug Discovery & Chemical Biology


Lead Optimization in Kinase Inhibitor Programs

The compound's distinct 2,3-dichlorophenylamino moiety and 4-hydroxybenzylidene group provide a unique pharmacophoric combination for exploring kinase hinge-region interactions. Its physicochemical profile (XLogP3: 4.9, 2 HBD) makes it a promising scaffold for developing type I or type II kinase inhibitors, particularly against kinases where a specific HBD count is beneficial for selectivity [1][2]. Initial screening against a panel of clinically relevant kinases (e.g., EGFR, HER2, VEGFR2) is a high-priority next step.

Anti-Tubercular Drug Discovery & Development

Based on potent class-level SAR, this compound is an ideal candidate for systematic evaluation against drug-sensitive and drug-resistant Mycobacterium tuberculosis strains. The established SAR indicates that modifications to the dichlorophenyl and hydroxybenzylidene groups can further optimize MIC values, with initial leads showing MICs as low as 0.8 µg/mL [3]. Its procurement is strategically sound for labs running medium- to high-throughput phenotypic screening cascades.

Chemical Biology Probe for Tyrosinase & Melanogenesis Studies

The 4-hydroxybenzylidene moiety is a known pharmacophore for tyrosinase inhibition, and related (Z)-2-amino-5-benzylidenethiazol-4(5H)-one derivatives have shown nanomolar potency against mushroom tyrosinase without cytotoxicity [4]. This compound can serve as a starting point for developing potent anti-melanogenic probes with potentially improved selectivity profiles over existing agents like kojic acid.

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